(Ethylthio)acetic acid is a valuable tool in proteomics, the large-scale study of proteins. It is used for the S-thiolation of cysteine residues in proteins. S-thiolation is a post-translational modification where a thiol group (-SH) is reversibly attached to a cysteine residue. This modification can affect protein function, folding, and stability [1].
(Ethylthio)acetic acid allows researchers to study the functional consequences of S-thiolation by selectively introducing thiol groups at specific cysteine residues. This approach can help elucidate the role of S-thiolation in various biological processes [1].
[1] Liszczak, B., et al. (2013). S-thiolation: a reversible modification of cysteine in proteins regulated by hydrogen sulfide. Antioxidants & Redox Signaling, 19(14), 1982-1996.
(Ethylthio)acetic acid finds applications in chemical biology, the study of the interface between chemistry and biology. It serves as a building block for the synthesis of various biologically active molecules. These molecules can be used to probe biological processes, develop new drugs, and study the interactions between small molecules and biomolecules [2].
The unique chemical properties of (ethylthio)acetic acid, including its ability to form covalent bonds with proteins and its thiol group reactivity, make it a versatile tool for chemical biologists to design and synthesize novel compounds with desired biological activities [2].
(Ethylthio)acetic acid is characterized by its ethylthio group (C₂H₅S) linked to the acetic acid structure (CH₃COOH). This compound is typically a colorless to slightly yellow liquid with an unpleasant odor. Its molecular weight is approximately 120.17 g/mol . The presence of sulfur in its structure imparts distinct reactivity compared to other carboxylic acids.
As a carboxylic acid, (ethylthio)acetic acid undergoes typical reactions associated with this functional group:
For example, the reaction with an alcohol (R-OH) can be represented as:
(Ethylthio)acetic acid exhibits various biological activities. It has been studied for its potential effects in biochemical pathways, particularly in relation to metabolic processes involving sulfur-containing compounds. Its unique structure allows it to interact with biological systems differently than standard acetic acids or thiols .
Several methods exist for synthesizing (ethylthio)acetic acid:
(Ethylthio)acetic acid finds applications in various fields:
Several compounds share structural similarities with (ethylthio)acetic acid. Here’s a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Acetic Acid | C₂H₄O₂ | Simple carboxylic acid without sulfur |
Ethyl Mercaptan | C₂H₆S | Contains sulfur but lacks the carboxylic group |
Propionic Acid | C₃H₆O₂ | Similar structure but longer carbon chain |
Butyric Acid | C₄H₈O₂ | Similar length but lacks sulfur |
Uniqueness of (Ethylthio)acetic Acid:
The acid-base behavior of (ethylthio)acetic acid represents a fundamental aspect of its chemical reactivity, with significant implications for its participation in various chemical transformations. The compound exhibits characteristic carboxylic acid properties with notable modifications arising from the presence of the ethylthio substituent.
pKa Determination and Molecular Basis
The experimentally predicted pKa value of (ethylthio)acetic acid is 3.84 ± 0.10, which demonstrates enhanced acidity compared to the parent acetic acid (pKa = 4.76) [1] [2]. This approximately 0.9 pKa unit decrease corresponds to an approximately 8-fold increase in acid strength, with the dissociation constant (Ka) being 1.45 × 10⁻⁴ compared to 1.75 × 10⁻⁵ for acetic acid [1] [2].
The enhanced acidity can be attributed to the electron-withdrawing inductive effect of the sulfur atom in the ethylthio group. While sulfur is less electronegative than oxygen, its larger size and polarizability allow it to stabilize the conjugate base through inductive electron withdrawal from the carboxylate group [3] [4]. This stabilization of the conjugate base (ethylthio)acetate anion makes the acid more willing to donate its proton.
Protonation Sites and Acid-Base Equilibria
The primary protonation site in (ethylthio)acetic acid is the carboxylic acid group, following the Brønsted-Lowry definition where the compound acts as a proton donor [3]. The dissociation equilibrium can be represented as:
SCH₂CH₂COOH ⇌ SCH₂CH₂COO⁻ + H⁺
The sulfur atom in the ethylthio group possesses lone electron pairs that could theoretically serve as a protonation site under strongly acidic conditions. However, the carboxylic acid group remains the predominant acidic site under normal aqueous conditions due to its significantly lower pKa value [5] [6].
Comparative Acid Strength Analysis
Compound | pKa | Ka | Relative Acidity |
---|---|---|---|
Acetic acid | 4.76 | 1.75 × 10⁻⁵ | Moderate |
(Ethylthio)acetic acid | 3.84 ± 0.10 | 1.45 × 10⁻⁴ | Enhanced |
Thioglycolic acid | ~3.5-4.0 | ~10⁻⁴ | Similar |
Formic acid | 3.75 | 1.78 × 10⁻⁴ | Comparable |
The positioning of (ethylthio)acetic acid between thioglycolic acid and formic acid in terms of acidity demonstrates the significant influence of the ethylthio substituent on the electronic properties of the carboxylic acid group [7] [8].
The dual nature of (ethylthio)acetic acid, containing both electrophilic and nucleophilic centers, creates a complex reactivity profile that enables diverse chemical transformations.
Electrophilic Reactivity Centers
The carbonyl carbon of the carboxylic acid group represents the primary electrophilic center in (ethylthio)acetic acid. The electrophilic character arises from the electron-withdrawing nature of the carbonyl oxygen, which creates a partial positive charge on the carbon atom [9] [10]. This electrophilic reactivity is enhanced by the inductive effect of the ethylthio group, which further depletes electron density from the carbonyl carbon.
The electrophilic reactivity follows the general pattern observed for carboxylic acid derivatives, with the reactivity order being: acid chlorides > anhydrides > thioesters > esters > amides [10]. (Ethylthio)acetic acid falls into the carboxylic acid category, exhibiting moderate electrophilic reactivity toward nucleophilic substitution reactions.
Nucleophilic Reactivity Patterns
The sulfur atom in the ethylthio group serves as a significant nucleophilic center due to its lone electron pairs and relatively low electronegativity compared to oxygen [11]. Sulfur exhibits enhanced nucleophilicity compared to oxygen, making it a reactive site for electrophilic attack [12] [11].
The nucleophilic character of sulfur enables several reaction pathways:
Alkylation Reactions: The sulfur atom can undergo alkylation through SN2 mechanisms, particularly with primary and secondary alkyl halides [12].
Electrophilic Substitution: The sulfur center can participate in electrophilic substitution reactions, especially with soft electrophiles that have high affinity for sulfur [12].
Coordination Reactions: The lone pairs on sulfur enable coordination to metal centers, forming coordination complexes [13] [14].
Mechanistic Considerations
The reactivity patterns of (ethylthio)acetic acid depend significantly on reaction conditions and the nature of the attacking species. Under acidic conditions, the carboxylic acid group may undergo protonation, enhancing the electrophilic character of the carbonyl carbon [15]. Conversely, under basic conditions, deprotonation of the carboxylic acid creates a carboxylate anion that exhibits different reactivity patterns.
The sulfur atom demonstrates characteristic soft nucleophilic behavior, preferentially reacting with soft electrophiles according to the Hard-Soft Acid-Base (HSAB) principle [12] [11]. This selectivity enables chemoselective transformations in the presence of multiple reactive sites.
The sulfur atom in (ethylthio)acetic acid can exist in multiple oxidation states, enabling diverse redox transformations that are crucial for both synthetic applications and biological processes.
Oxidation Pathways and Disulfide Formation
The oxidation of (ethylthio)acetic acid can proceed through several distinct pathways depending on the oxidizing agent and reaction conditions. The most common oxidation involves the formation of disulfide bonds through coupling of two molecules [16] [17]:
2 SCH₂CH₂COOH → (SCH₂CH₂COOH)₂ + 2H⁺ + 2e⁻
Oxidation State | Structure Type | Oxidizing Agent | Stability |
---|---|---|---|
S(-II) | Thiol | Base conditions | Moderate |
S(0) | Disulfide | H₂O₂, O₂, mild oxidants | High |
S(II) | Sulfenic acid | Mild oxidants | Low |
S(IV) | Sulfinic acid | Stronger oxidants | Moderate |
S(VI) | Sulfonic acid | Strong oxidants | High |
The disulfide formation mechanism involves initial oxidation of the sulfur atom to form sulfenic acid intermediates, which are highly reactive and rapidly undergo nucleophilic attack by another thiol molecule to form the disulfide bond [16] [18]. This process is facilitated by the presence of hydrogen peroxide or molecular oxygen as oxidizing agents [16] [19].
Thiol Protection Strategies
The inherent reactivity of the sulfur center in (ethylthio)acetic acid necessitates protection strategies in synthetic applications. Several approaches have been developed for thiol protection:
Thioacetate Protection: The formation of thioacetate esters provides stable protection under mild conditions [20] [21]. Deprotection can be achieved using basic hydrolysis with sodium hydroxide or potassium hydroxide [20].
Disulfide Protection: Formation of symmetric or asymmetric disulfides provides robust protection against oxidation [17] [21]. Reduction with reducing agents such as dithiothreitol or tributylphosphine can regenerate the free thiol [18].
Thioester Formation: The formation of thioester bonds through acylation provides another protection strategy [21]. The thiol-thioester exchange reaction occurs smoothly under mild conditions and can be reversed through transthioesterification [21].
Redox Cycling and Biological Relevance
The reversible oxidation-reduction of sulfur-containing compounds like (ethylthio)acetic acid plays crucial roles in biological systems [18] [17]. The ability to cycle between reduced and oxidized forms enables participation in cellular redox homeostasis and antioxidant mechanisms [18].
The formation and cleavage of disulfide bonds represent fundamental processes in protein folding, enzyme regulation, and cellular signaling pathways [16] [17]. The controlled oxidation and reduction of sulfur centers enables the modulation of protein structure and function through conformational changes.
The coordination chemistry of (ethylthio)acetic acid involves the interaction of its donor atoms with metal centers, leading to the formation of diverse coordination complexes with varying structural and functional properties.
Metal Coordination Sites
(Ethylthio)acetic acid possesses multiple potential coordination sites that can interact with metal centers:
Carboxylate Oxygen Atoms: The deprotonated carboxylate group provides two oxygen donor atoms that can coordinate to metal centers in various modes [22] [23].
Sulfur Donor Atom: The sulfur atom in the ethylthio group possesses lone electron pairs that can coordinate to metal centers, particularly those with soft character [13] [14] [24].
Carbonyl Oxygen: Under certain conditions, the carbonyl oxygen of the carboxylic acid group can participate in coordination [23] [25].
Coordination Modes and Structural Diversity
The coordination behavior of (ethylthio)acetic acid depends on several factors including the metal ion, pH, and the presence of other ligands. The carboxylate group can adopt multiple coordination modes [23]:
The presence of both hard (oxygen) and soft (sulfur) donor atoms enables (ethylthio)acetic acid to coordinate to a wide range of metal ions across the periodic table [14] [24]. Hard metal ions such as lanthanides and early transition metals preferentially coordinate through oxygen atoms, while soft metal ions like platinum and gold show greater affinity for sulfur coordination [14] [26].
Stability Constants and Thermodynamic Considerations
The stability of metal complexes formed with (ethylthio)acetic acid follows the Irving-Williams series for divalent transition metals: Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺ [25]. This ordering reflects the balance between ligand field stabilization energy and electrostatic interactions.
The presence of the ethylthio group influences the overall stability of the complexes through several mechanisms:
Inductive Effects: The electron-withdrawing nature of sulfur affects the basicity of the carboxylate group [25].
Chelate Effect: When both sulfur and oxygen atoms coordinate to the same metal center, enhanced stability results from the chelate effect [27].
Steric Considerations: The ethyl substituent introduces steric bulk that can influence coordination geometry and stability [23].
Applications in Coordination Chemistry
The coordination complexes of (ethylthio)acetic acid find applications in various fields:
Catalysis: Metal complexes can serve as catalysts for organic transformations, particularly those involving sulfur-containing substrates [13] [28].
Materials Science: Coordination polymers and metal-organic frameworks incorporating (ethylthio)acetic acid ligands exhibit interesting structural and electronic properties [23] [29].
Biological Systems: The coordination behavior provides insights into the interaction of sulfur-containing biomolecules with metal centers in metalloproteins [13] [24].
Chelation Therapy and Medicinal Applications
The ability of (ethylthio)acetic acid to form stable complexes with metal ions has implications for chelation therapy applications [30] [14]. The compound's structural similarity to established chelating agents suggests potential utility in metal detoxification processes, particularly for heavy metals that exhibit affinity for sulfur donor atoms [14].
Corrosive;Irritant